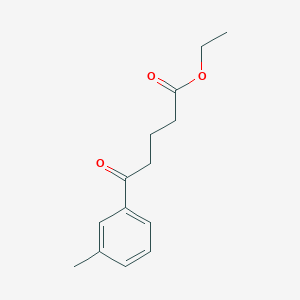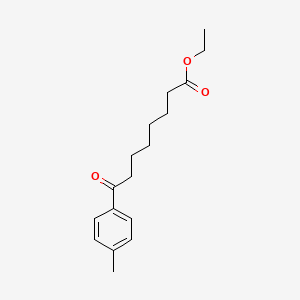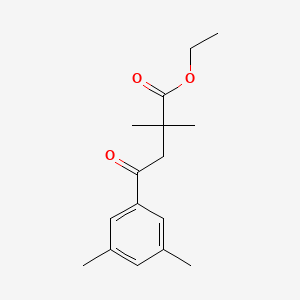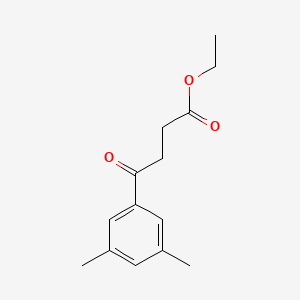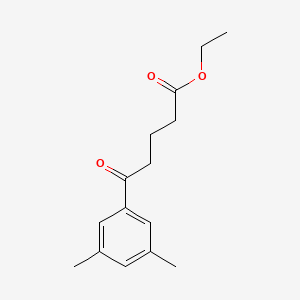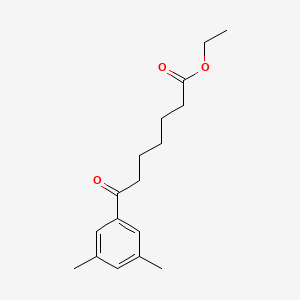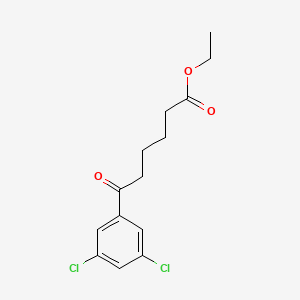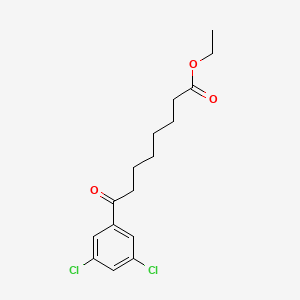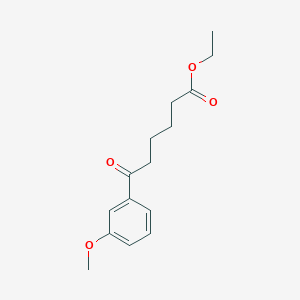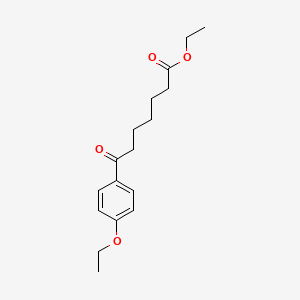
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate (also known as ethyl 7-oxoheptanoate) is a naturally occurring substance found in a variety of plants, including citrus fruits and tomatoes. It has been studied extensively in recent years due to its potential biomedical applications. Ethyl 7-oxoheptanoate has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-microbial properties. In addition, it has been shown to have beneficial effects on cardiovascular health, cognitive performance, and skin health. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for ethyl 7-oxoheptanoate.
Aplicaciones Científicas De Investigación
Antiviral Applications
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to contribute to the development of new antiviral agents is rooted in the versatile indole scaffold, which can bind with high affinity to multiple receptors, aiding in the creation of novel therapeutic agents.
Anti-inflammatory Applications
The indole nucleus, which can be synthesized using Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, is found in many bioactive compounds with anti-inflammatory properties . This suggests that derivatives of this compound could be explored for their efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.
Anticancer Applications
Indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have been identified to possess anticancer activities . Research into these derivatives could lead to the development of new chemotherapeutic agents that target specific cancer cells or pathways.
Antimicrobial Applications
The structural versatility of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate allows for the creation of indole-based derivatives with antimicrobial properties . These derivatives could be potent against a variety of microbial pathogens, offering a pathway to novel antibiotics.
Antidiabetic Applications
Indole derivatives, potentially synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have shown promise in antidiabetic research . Their ability to modulate biological pathways related to diabetes could lead to new therapeutic strategies for managing this chronic condition.
Antimalarial Applications
The compound’s utility in synthesizing indole derivatives also extends to antimalarial applications. These derivatives have been studied for their potential to inhibit the growth of malaria-causing parasites, providing a foundation for new antimalarial drugs .
Anticholinesterase Activities
Research has indicated that indole derivatives exhibit anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s . Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate could be instrumental in synthesizing these biologically active molecules.
Antioxidant Properties
Lastly, the antioxidant properties of indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, are noteworthy . Antioxidants play a vital role in protecting cells from oxidative stress, and these derivatives could contribute to the development of protective therapies against oxidative damage.
Propiedades
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJISMEWYEETQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645782 |
Source


|
| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898757-54-5 |
Source


|
| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





